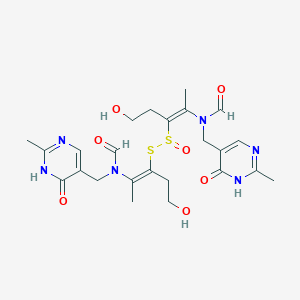
Oxythiamine disulfide monosulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxythiamine disulfide monosulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C24H32N6O7S2 and its molecular weight is 580.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
1.1 Cancer Research
Oxythiamine has been identified as a potent inhibitor of cancer cell growth. Studies have demonstrated that it significantly inhibits the proliferation of HeLa tumor cells, with a growth inhibition concentration (GI50) of 36 µM, compared to 107 µM for its analog, 2′-methylthiamine . This selectivity indicates its potential as a cytostatic agent, particularly in targeting cancer cells while sparing normal human fibroblasts .
1.2 Mechanism of Action
The mechanism by which oxythiamine exerts its effects involves competitive inhibition of thiamine-dependent enzymes, such as transketolase. The binding affinity of oxythiamine to transketolase was measured at 0.2 µM for rat liver and approximately 0.03 µM for yeast . The compound's ability to inhibit these enzymes disrupts critical metabolic pathways in cancer cells, leading to reduced cell viability.
Pharmacological Applications
2.1 Neuroprotective Effects
Research indicates that oxythiamine may possess neuroprotective properties. It has been shown to stimulate collagen synthesis in fibroblast cultures, suggesting potential applications in regenerative medicine and wound healing . The stimulation of collagen synthesis is crucial for tissue repair and regeneration, making oxythiamine a candidate for further investigation in therapeutic contexts.
2.2 Thiamine Deficiency Treatment
Oxythiamine's role as an antimetabolite of thiamine positions it as a potential therapeutic agent for conditions arising from thiamine deficiency. Its lipid-soluble nature enhances bioavailability, allowing for better absorption and utilization in the body compared to traditional thiamine supplements . This characteristic could be particularly beneficial in treating neurological disorders associated with thiamine deficiency.
Industrial Applications
3.1 Chemical Synthesis
In industrial chemistry, oxythiamine is utilized as a reagent in various synthetic processes due to its unique chemical properties. It serves as a building block for the synthesis of more complex organic molecules, facilitating advancements in material science and pharmaceuticals.
3.2 Biochemical Assays
Oxythiamine is employed in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and regulatory mechanisms within cells.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| In Vitro Studies on Cytotoxic Properties | Cancer Cell Proliferation | Oxythiamine inhibits HeLa cell growth more effectively than 2′-methylthiamine (GI50: 36 µM) |
| Mechanism of Action Analysis | Enzyme Inhibition | Oxythiamine shows strong inhibition of transketolase activity (IC50: 0.2 µM) |
| Neuroprotective Effects | Collagen Synthesis | Stimulates collagen production without affecting fibroblast viability at concentrations up to 1000 µM |
特性
CAS番号 |
129228-57-5 |
|---|---|
分子式 |
C24H32N6O7S2 |
分子量 |
580.7 g/mol |
IUPAC名 |
N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |
InChIキー |
MGJFQANYAQBYHO-BMJUYKDLSA-N |
SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
異性体SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |
正規SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
同義語 |
OTDMS oxythiamine disulfide monosulfoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















